Calceolarioside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Calceolarioside A basic structure and properties

Basic Structure and Chemical Properties

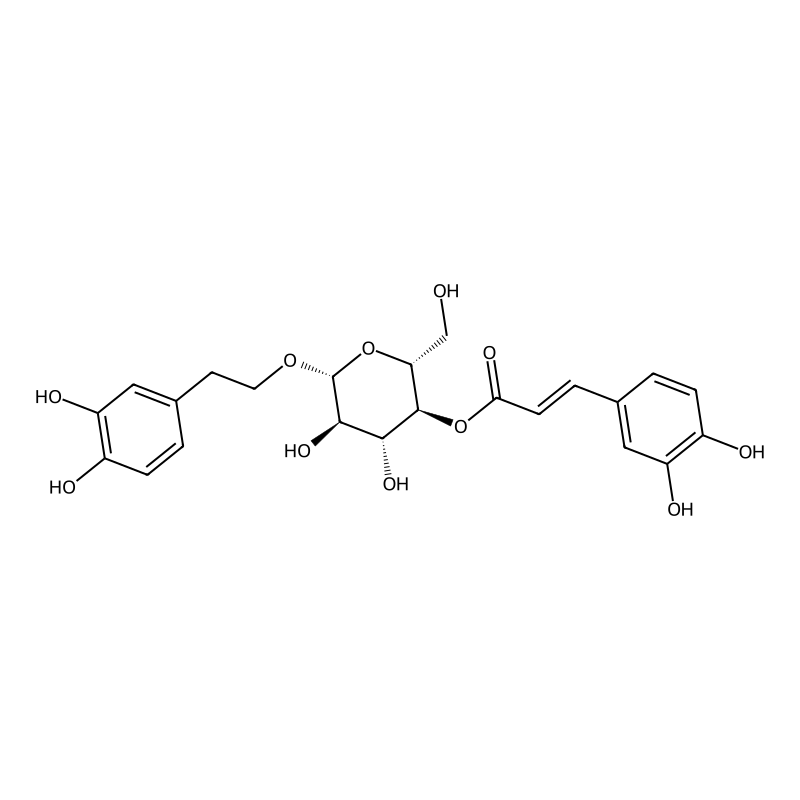

Calceolarioside A is classified as a phenylpropanoid glycoside. Its systematic name is 2-(3,4-Dihydroxyphenyl)ethyl 4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [1] [2].

- CAS Number: 84744-28-5 [3] [2]

- Molecular Formula: C₂₃H₂₆O₁₁ [1] [3]

- Average Mass: 478.45 g/mol [1] [3] [2]

- Monoisotopic Mass: 478.147512 Da [1]

- Stereocenters: The molecule has 5 defined stereocenters and double-bond stereo (E-configuration) [1].

Documented Biological Activities and Experimental Data

Research has revealed multiple biological activities for this compound. The following table summarizes key quantitative data from various studies.

| Biological Activity | Experimental Model/Assay | Key Quantitative Results (Dose/IC₅₀) | Significance/Outcome |

|---|---|---|---|

| Anti-inflammatory & Antinociceptive | Formalin test (inflammatory pain) | 100 µg/paw | Reduced licking time by 35% (early phase) and 75% (late phase) [4] [5] |

| Anti-inflammatory & Antinociceptive | Carrageenan-induced thermal hyperalgesia | 50 & 100 µg/paw | Significantly reversed thermal hyperalgesia [4] [5] |

| Anti-inflammatory | Zymosan-induced paw edema | 50 & 100 µg/paw | Significant reduction in edema from 1-4 hours [4] [5] |

| Anti-inflammatory | LPS-stimulated THP-1 human macrophages | Concentration-dependent | Reduced release of IL-6, TNFα, and IL-1β [4] [5] |

| Anticancer | Ovarian cancer cell lines (ES-2, UACC-1598, etc.) | IC₅₀ range: 9.31 - 24.42 µM | Inhibited proliferation of multiple cell lines [6] |

| Enzyme Inhibition | HMG-CoA Reductase | IC₅₀ = 73.48 µM | Potential cholesterol-lowering effect [6] |

| Enzyme Inhibition | Tyrosinase | IC₅₀ = 19.83 µM | Potential skin-lightening or anti-browning effect [6] |

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

Protocol 1: Anti-inflammatory and Antinociceptive Effects [4] [5]

- Formalin Test: Subcutaneous administration of this compound (10, 50, 100 µg/paw) in mice 30 minutes before formalin injection. Nociceptive response (licking time) was measured in the early (0-5 min) and late (15-30 min) phases.

- Carrageenan-induced Hyperalgesia: this compound (10, 50, 100 µg/paw) was administered subcutaneously 2.5 hours after carrageenan injection. The paw withdrawal latency to a thermal stimulus was measured.

- Zymosan-induced Edema: this compound (10, 50, 100 µg/paw) was administered 30 minutes before zymosan. Paw volume was measured plethysmographically from 1 to 24 hours post-zymosan.

- Cytokine Release in Macrophages: THP-1 human macrophages were stimulated with LPS in the presence of increasing concentrations of this compound. The release of IL-6, TNFα, and IL-1β was measured in the cell medium using ELISA.

Protocol 2: Enzyme Inhibition Assays [6]

- HMG-CoA Reductase Inhibition: Activity was measured spectrophotometrically. The reaction mixture contained NADPH (400 µM) and HMG-CoA (400 µM) in potassium phosphate buffer (100 mM; pH 7.4). The reaction was started by adding HMG-CoA reductase enzyme, incubated for 10 min at 37°C with/without the compound. Absorbance was measured at 340 nm. Pravastatin was used as a positive control.

- Tyrosinase Inhibitory Activity: Mushroom tyrosinase (48 U/mL) was incubated with the compound in phosphate buffer (20 mM, pH 6.8) for 10 min at 25°C. After adding L-Tyr or L-DOPA (0.5 mM), the mixture was incubated for another 20 min. The absorbance of dopachrome was measured at 492 nm. Kojic acid was used as a positive control.

Computational Insights and Molecular Interactions

Computational studies provide a deeper understanding of how this compound interacts with its targets at the atomic level [6].

- Molecular Docking and Dynamics: Studies were performed against HMG-CoA reductase (PDB: 1HWK) and tyrosinase (PDB: 4P6S). The compound formed robust, stable interactions with the active sites of these enzymes.

- Binding Free Energy: The MM/GBSA method was used to calculate the binding free energy (∆G_bind), confirming a favorable binding affinity.

- Anticancer Target Interactions: Docking studies were also conducted against proteins overexpressed in ovarian cancer cells, such as the folate receptor, CD44, and EGFR, suggesting a multi-target potential for its anticancer activity.

The diagram below summarizes the signaling pathways and key molecular interactions involved in its anti-inflammatory and photoprotective activities based on current research.

Summary of this compound's mechanisms of action, based on in vitro and in vivo studies. this compound activates the NRF2 antioxidant pathway and modulates TGF-1β/Smad signaling to combat skin photoaging. It also directly inhibits the release of key pro-inflammatory cytokines, underpinning its anti-inflammatory effects [7] [4] [5].

Research Considerations and Future Directions

This compound is classified as a phenylethanoid glycoside and is available commercially for research purposes, though it is relatively expensive [3] [2]. It's important to differentiate it from similar compounds like Calceolarioside B, which has shown distinct activities, such as inhibiting SARS-CoV-2 viral entry and suppressing hepatocellular carcinoma progression by targeting MMP12 in the tumor microenvironment [8] [9].

Future research should focus on:

- ADME/Tox Studies: Comprehensive investigation of its absorption, distribution, metabolism, excretion, and toxicity profile.

- In Vivo Efficacy: Further validation of its therapeutic potential in higher-order animal models.

- Structure-Activity Relationship (SAR): Exploration to identify the key molecular features responsible for its bioactivity.

References

- 1. This compound | C23H26O11 [chemspider.com]

- 2. This compound | 84744-28-5 [chemicalbook.com]

- 3. This compound | Phenylethanoid Glycoside [medchemexpress.com]

- 4. This compound, a Phenylpropanoid Glycoside from ... [mdpi.com]

- 5. This compound, a Phenylpropanoid Glycoside from ... [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Effects of this compound as a Natural ... [link.springer.com]

- 7. Myconoside and Calceolarioside E Restrain UV-Induced ... [pubmed.ncbi.nlm.nih.gov]

- 8. Calceolarioside B targets MMP12 in the tumor ... [sciencedirect.com]

- 9. Calceolarioside B inhibits SARS-CoV-2 Omicron BA. ... [pmc.ncbi.nlm.nih.gov]

Calceolarioside A natural plant sources Calceolaria species

Botanical Sources and Identification

Calceolarioside A is primarily found in plants of the genus Calceolaria, with its presence also reported in other species.

| Plant Source | Family | Documented Context/Part of Plant |

|---|---|---|

| Various Calceolaria species [1] | Calceolariaceae | Aerial parts, methanolic extracts |

| Plantago coronopus [2] | Plantaginaceae | Organisms with available data |

| Cassinopsis madagascariensis [2] | Icacinaceae | Organisms with available data |

Traditional use of Calceolaria species in Chilean medicine includes treating sore throats, tonsil inflammation, and urinary conditions [3]. The compound can be isolated from crude methanolic extracts using successive fractionation with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate), followed by chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC) [3] [4].

Biological Activities and Quantitative Data

Research has revealed multiple therapeutic potentials for this compound. The table below summarizes key quantitative findings from recent studies.

| Biological Activity | Experimental Model / Target | Key Result / IC₅₀ Value | Citation |

|---|---|---|---|

| Anti-Ovarian Cancer | NIH-OVCAR-3 cell line | IC₅₀ = 24.42 µM | [2] |

| ES-2 cell line | IC₅₀ = 13.50 µM | [2] | |

| UACC-1598 cell line | IC₅₀ = 9.31 µM | [2] | |

| Hs832.Tc cell line | IC₅₀ = 14.90 µM | [2] | |

| TOV-21G cell line | IC₅₀ = 20.07 µM | [2] | |

| UWB1.289 cell line | IC₅₀ = 16.18 µM | [2] | |

| Enzyme Inhibition | HMG-CoA Reductase | IC₅₀ = 73.48 µM | [2] |

| Tyrosinase | IC₅₀ = 19.83 µM | [2] | |

| Anti-inflammatory | Formalin Test (Late Phase, 100 µg/paw) | 75% reduction in licking time | [1] |

| Carrageenan-induced Hyperalgesia (100 µg/paw) | Significant reversal of thermal hyperalgesia | [1] | |

| Zymosan-induced Paw Edema (100 µg/paw) | Significant reduction in edema (1-4 hours post-injection) | [1] | |

| LPS-induced Cytokine Release (THP-1 cells) | Concentration-dependent reduction of IL-6, TNFα, IL-1β | [1] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key experimental methodologies.

HMG-CoA Reductase Inhibition Assay

This activity is measured spectrophotometrically by monitoring the consumption of NADPH at 340 nm [2].

- Reaction Mixture: 400 μM NADPH, 400 μM HMG-CoA in 200 μl of potassium phosphate buffer (100 mM, pH 7.4).

- Enzyme & Compound: The reaction is initiated by adding HMG-CoA reductase enzyme (0.5–0.75 mg/ml) and incubated for 10 minutes at 37°C with or without the test compound.

- Control: Pravastatin is used as a positive control baseline. The experiment is typically performed in triplicate.

Tyrosinase Inhibitory Activity Assay

This assay uses mushroom tyrosinase and measures the formation of dopachrome [2].

- Incubation: The tyrosinase enzyme (48 U/ml) is incubated with different concentrations of the test compound in phosphate buffer (20 mM, pH 6.8) for 10 minutes at 25°C.

- Substrate Addition: L-tyrosine or L-DOPA (0.5 mM) is added, and the mixture is incubated for another 20 minutes.

- Measurement: The absorbance of the resulting dopachrome is measured at 492 nm using a microtiter plate reader. Kojic acid is used as a positive control.

In Vivo Anti-inflammatory and Antinociceptive Models

These models assess the compound's activity in a living organism [1].

- Formalin Test: Mice are subcutaneously (s.c.) pre-treated with this compound (e.g., 10, 50, 100 μg/paw) 30 minutes before an s.c. formalin injection into the hind paw. The time spent licking/biting the injected paw is measured in two phases: early (0-10 min, neurogenic pain) and late (15-40 min, inflammatory pain).

- Carrageenan-induced Thermal Hyperalgesia: Carrageenan is injected into a mouse hind paw to induce inflammation and hyperalgesia. This compound (e.g., 50 and 100 μg/paw) is administered s.c. 2.5 hours post-carrageenan, and the paw withdrawal latency to a thermal stimulus is measured.

- Zymosan-induced Paw Edema: Mice are pretreated with this compound s.c. 30 minutes before a zymosan injection into the hind paw. Paw volume is measured with a plethysmometer at intervals from 1 to 24 hours post-zymosan.

Molecular Mechanisms and Computational Insights

The multi-target biological profile of this compound is supported by computational studies that elucidate its interactions at the atomic level.

Molecular Docking and Dynamics

A study investigated the binding of this compound to HMG-CoA reductase (PDB: 1HWK) and tyrosinase (PDB: 4P6S), as well as several receptors overexpressed in ovarian cancer cells [2]:

- Folate receptor (4LRH) for NIH-OVCAR-3

- CD44 (4PZ3) for ES-2

- EGFR (5WB7) for UACC-1598

- Formyl Peptide Receptor-Like 1 (6LW5) for Hs832.Tc

- M2 muscarinic receptor (3UON) for TOV-21G

- Estrogen receptors (3OS8) for UWB1.289

The methodology involved:

- Protein and Ligand Preparation: Proteins were prepared using Schrödinger's Protein Preparation Wizard, while the 3D structure of this compound (from PubChem) was prepared with LigPrep.

- Molecular Docking: Docking was performed using Glide within Schrödinger's Maestro suite with the OPLS force field to predict binding poses and affinity.

- Binding Free Energy Calculation: The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method in Schrödinger's Prime was used to calculate the binding free energy (ΔG_bind) more accurately.

- Molecular Dynamics (MD) Simulation: MD simulations were conducted to assess the stability of the protein-ligand complex over time and validate the docking results.

The results demonstrated that this compound forms robust and stable interactions with the active sites of these enzymes and receptors, providing a structural basis for its inhibitory and anticancer effects [2].

Proposed Signaling Pathways in Related Compounds

While a precise signaling diagram for this compound is not fully detailed in the searched literature, research on its analog, Calceolarioside E, suggests a potential mechanism involving the NRF2 pathway, which is a master regulator of antioxidant response. The diagram below illustrates this pathway, which may be relevant for understanding the photoprotective and antioxidant potential of this class of compounds.

Proposed NRF2 pathway activation by phenylethanoid glycosides.

Furthermore, the anti-inflammatory effects of this compound are linked to the significant reduction of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) in LPS-stimulated human macrophages, indicating an immunomodulatory mechanism [1].

Current Research Limitations and Future Directions

Despite promising results, several challenges and research gaps remain:

- ADME/Tox Profile: Data on the absorption, distribution, metabolism, excretion, and toxicity of this compound are scarce, which is critical for drug development.

- In Vivo Efficacy: While some in vivo data exists [1], more comprehensive studies, including in different disease models and higher species, are needed to confirm efficacy and safety.

- Structure-Activity Relationship (SAR): A systematic SAR analysis is required to identify which structural features of this compound are essential for its various activities, guiding the design of more potent analogs.

Future work should focus on addressing these limitations, elucidating the precise molecular targets, and exploring its potential in combination therapies, particularly for resistant cancers like paclitaxel-resistant strains [5].

References

- 1. This compound, a Phenylpropanoid Glycoside from ... [mdpi.com]

- 2. Biological Effects of this compound as a Natural ... [link.springer.com]

- 3. Biological Properties and Absolute Configuration of ... [pmc.ncbi.nlm.nih.gov]

- 4. Effect-Directed Profiling of 17 Different Fortified Plant ... [pmc.ncbi.nlm.nih.gov]

- 5. Bioassay-guided isolation of cytotoxic constituents from the ... [link.springer.com]

Comprehensive Technical Guide: Biological Activities and Research methodologies of Phenylpropanoid Glycosides

Introduction and Structural Insights

Phenylpropanoid glycosides (PPGs) represent a significant class of naturally occurring plant secondary metabolites that have garnered substantial research interest due to their diverse pharmacological properties and structural complexity. These compounds are characterized by a phenylpropanoid (C6-C3) backbone conjugated with various sugar moieties, creating an extensive family of natural products with wide-ranging bioactivities. Recent systematic reviews highlight that PPGs demonstrate impressive therapeutic potential across multiple pharmacological domains, including antioxidant, anti-inflammatory, antibacterial, anti-tumor, and platelet aggregation inhibitory effects [1]. The structural diversity of PPGs arises from variations in both the aglycone components (such as cinnamic acid, caffeic acid, or ferulic acid derivatives) and the glycosidic attachments (which may include glucose, rhamnose, xylose, or complex oligosaccharides), creating a vast array of naturally occurring derivatives with modified biological activities and physicochemical properties [1] [2].

The structural-activity relationship of PPGs has been extensively investigated, revealing that specific structural features significantly influence their biological efficacy. Hydroxytyrosol-typed phenylpropanoid glycosides (HPGs), characterized by a phenethyl alcohol core and complex oligosaccharide chains, have been identified as a particularly promising subclass with demonstrated significant bioactivities including anti-inflammatory, anticancer, cytoprotective, neuroprotective, enzyme-inhibitory, antimicrobial, and cardiovascular effects [2]. The pharmacological profile of individual PPGs is heavily influenced by specific structural modifications, including the number and position of hydroxyl groups on the aromatic rings, the nature of esterifying acids, the types of sugar constituents, and the glycosidic linkage patterns [1] [3]. Recent advances in synthetic approaches have enabled researchers to design and synthesize novel PPG analogs with enhanced bioactivities and improved pharmacological profiles, further expanding their potential therapeutic applications [1] [3].

Quantitative Biological Activity Profiles

Antioxidant and Anti-inflammatory Activities

Table 1: Antioxidant and Anti-inflammatory Activities of Selected Phenylpropanoid Glycosides

| Compound | Source | Activity Type | Assay Method | Results/IC50 Values |

|---|---|---|---|---|

| Verbascoside | Verbena officinalis | Antioxidant | Radical scavenging | 4881.61 mg/100 g DW [4] |

| Isoverbascoside | Verbena officinalis | Antioxidant | Radical scavenging | 451.80 mg/100 g DW [4] |

| Echinacoside | Scrophularia striata | Antioxidant | DNA damage protection | Significant activity at 920 μg/g [5] |

| Acteoside | Scrophularia striata | Antioxidant | ROS scavenging | Peak production at ZT14 [5] |

| Compound 8 | Piper longum | Anti-inflammatory | NO inhibition in RAW264.7 | Moderate inhibition [6] |

| Compound 9 | Piper longum | Anti-inflammatory | NO inhibition in RAW264.7 | Moderate inhibition [6] |

PPGs demonstrate potent antioxidant capabilities primarily through their ability to scavenge reactive oxygen species (ROS) and protect against oxidative DNA damage. The antioxidant efficacy is strongly influenced by the number and position of phenolic hydroxyl groups, with ortho-dihydroxyl configurations (catechol groups) exhibiting particularly strong radical stabilization through resonance and hydrogen bonding [7] [2]. In Verbena officinalis extracts, verbascoside and isoverbascoside were identified as the dominant antioxidant constituents, with content reaching 4881.61 and 451.80 mg/100 g dry weight respectively in optimized microshoot cultures [4]. The anti-inflammatory properties of PPGs have been demonstrated through their inhibition of pro-inflammatory mediators such as nitric oxide (NO) production in LPS-stimulated macrophages, with several newly isolated compounds from Piper longum showing moderate but significant inhibitory effects [6].

Enzyme Inhibitory and Antimicrobial Activities

Table 2: Enzyme Inhibitory and Antimicrobial Activities of Synthetic PPG Analogs

| Compound | AChE Inhibition IC50 (μM) | XOD Inhibition IC50 (μM) | Antibacterial Activity (MIC mg/mL) | Structural Features |

|---|---|---|---|---|

| 10b | 15.5 ± 2.1 | - | - | 2-OCH₃ substitution |

| 10j | 38.3 ± 1.4 | 24.3 ± 1.4 | - | 4-Cl substitution |

| 10l | 22.4 ± 0.6 | 19.6 ± 1.5 | - | 4-Br substitution |

| 16b | 7.62 ± 1.1 | 29.6 ± 1.2 | - | 3-OH substitution |

| Verbena Extracts | - | - | 0.3-2.2 (Gram+) | Crude mixture |

| Verbena Extracts | - | - | 0.6-9.0 (Gram-) | Crude mixture |

The enzyme inhibitory potential of PPGs has been systematically evaluated against key therapeutic targets. Acetylcholinesterase (AChE) inhibition is particularly relevant for neurodegenerative disorders like Alzheimer's disease, with synthetic PPG analogs demonstrating remarkable potency (IC50 values as low as 7.62 μM for compound 16b) [3]. The structural analysis reveals that specific substituents on the aromatic rings significantly influence activity, with 3-hydroxy and 2-methoxy groups conferring strong AChE inhibition, while halogen substitutions (particularly bromine at position 4) enhance xanthine oxidase (XOD) inhibition relevant for hyperuricemia and gout treatment [3]. In antimicrobial assessments, PPG-rich extracts from Verbena officinalis displayed significantly stronger activity against Gram-positive bacteria (MIC 0.3-2.2 mg/mL) compared to Gram-negative strains (MIC 0.6-9 mg/mL), suggesting potential applications in combating resistant Gram-positive infections [4].

Experimental Methodologies

Extraction and Separation Protocols

The extraction and purification of PPGs from plant materials requires specialized methodologies to preserve their structural integrity while achieving high recovery yields. Recent advances have introduced green extraction technologies utilizing deep eutectic solvents (DES) as environmentally friendly alternatives to conventional organic solvents. An optimized protocol for extracting PPGs from Pedicularis oederi employs a DES system composed of choline chloride and glycerol (1:2 molar ratio) with 50% water content, using ultrasonic-assisted extraction at 230W power with a 24:1 liquid-to-solid ratio [8]. This method significantly enhances extraction efficiency while reducing environmental impact compared to traditional solvent systems.

For purification and isolation, high-speed counter-current chromatography (HSCCC) has emerged as a powerful technique that eliminates irreversible adsorption losses associated with solid stationary phases. An effective solvent system for PPG separation consists of ethyl acetate/aqueous solution of choline chloride and glycerol (6:6, v/v), which successfully isolated four major PPGs (echinacoside, jionoside A1, forsythoside B, and verbascoside) along with a flavonoid derivative (kaempferol-3-O-rutinoside) from a crude extract in a single 360-minute run [8]. For analytical quantification, UPLC-MS protocols have been developed using Acquity UPLC HSS T3 columns (2.1 × 100 mm, 1.8 μm) with mobile phases comprising water with 0.1% formic acid (A) and acetonitrile (B) in gradient elution mode, enabling precise quantification and characterization of complex PPG mixtures [8] [9].

Experimental workflow for PPG extraction and analysis

Bioactivity Assessment Methods

Comprehensive bioactivity profiling of PPGs requires rigorously validated assays that provide quantitative data on their therapeutic potential. For antioxidant activity assessment, multiple complementary methods are recommended including DPPH radical scavenging, ferric reducing power, and metal chelating activity assays, which collectively evaluate different mechanisms of antioxidant action [4]. Anti-inflammatory evaluation typically employs LPS-stimulated RAW264.7 macrophage models with quantification of NO production using Griess reagent, providing a reliable indicator of anti-inflammatory potential through inhibition of this key inflammatory mediator [6].

Enzyme inhibition studies for AChE and XOD utilize standardized detection kits with systematic concentration-response curves to determine IC50 values, enabling precise comparison of inhibitory potency across different structural analogs [3]. For antibacterial assessment, broth microdilution methods with resazurin as a bacterial growth indicator provide accurate determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against both Gram-positive and Gram-negative reference strains [4]. These standardized methodologies facilitate reliable comparison of bioactivity data across different research groups and experimental settings, enhancing the reproducibility and translational potential of PPG research.

Biosynthesis and Production Strategies

Biosynthetic Pathways and Regulation

The biosynthesis of PPGs in plants originates from the shikimate pathway, which provides the essential aromatic amino acid precursors phenylalanine and tyrosine. The committed step involves phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid, entering the core phenylpropanoid pathway [10]. This pathway subsequently branches into multiple specialized routes, producing hydroxycinnamic acids and esters that are modified through a series of oxygenases, reductases, and transferases to yield the diverse array of phenylpropanoid skeletons found in PPGs [10]. The glycosylation of these phenylpropanoid aglycones is catalyzed by various glycosyltransferases that attach sugar moieties, creating the complex glycosidic patterns characteristic of different PPG subclasses.

Recent research has revealed that PPG biosynthesis exhibits circadian regulation, with production dynamics following distinct diurnal patterns that optimize resource allocation between growth and defense. In Scrophularia striata, acteoside and echinacoside accumulation peaks at specific time points (ZT14 and ZT6 respectively) during light/dark cycles, synchronized with maxima in upstream photosynthetic products and regulatory phytohormones [5]. This temporal coordination is governed by the plant's endogenous circadian clock, which synchronizes carbon allocation from photosynthesis with phenylpropanoid biosynthesis, demonstrating that nearly 30-40% of fixed carbon is channeled into this pathway during specific photoperiod phases [5]. Understanding these regulatory mechanisms provides valuable insights for optimizing harvest times and developing production biotechnologies.

Regulated biosynthetic pathway of phenylpropanoid glycosides

Production Optimization Approaches

Advanced biotechnological strategies have been developed to enhance PPG production for pharmaceutical applications. In vitro microshoot cultures of medicinal plants like Verbena officinalis have been successfully established using various culture systems (agar, stationary liquid, agitated, and bioreactor cultures), demonstrating significantly enhanced PPG accumulation compared to soil-grown plants [4]. The optimization of culture conditions through response surface methodology (RSM) enables systematic enhancement of biomass yield and metabolite production by identifying critical factors such as nutrient composition, hormone balance, and elicitor treatments [8].

For rare or structurally complex PPGs, chemical synthesis approaches provide viable alternatives to natural extraction. Efficient synthetic routes have been developed using key steps such as trichloroacetimidate glycosylation for constructing the glycosidic linkages, followed by selective deprotection to yield target PPGs [3]. Recent advances include the synthesis of disaccharide PPG analogs like rosavin, cinnamyl 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside, and related structures, demonstrating the feasibility of producing complex natural PPGs and their analogs through synthetic means [3]. Emerging biocatalytic approaches utilizing engineered enzyme cascades offer promising green chemistry alternatives for sustainable production of valuable PPG derivatives [6].

Research Applications and Future Directions

The multifaceted biological activities of PPGs position them as promising candidates for development into therapeutic agents targeting various pathological conditions. Their dual inhibitory capability against both AChE and XOD suggests potential applications in complex multifactorial diseases such as Alzheimer's disease, where both cholinergic deficit and oxidative stress contribute to pathogenesis [3]. The strong antibacterial efficacy against Gram-positive pathogens, combined with antioxidant and anti-inflammatory properties, makes PPG-rich extracts valuable for developing wound healing formulations and dermatological preparations [4]. Additionally, the neuroprotective effects demonstrated by several PPGs in experimental models highlight their potential for preventing or slowing neurodegenerative processes [2].

Future research should focus on elucidating structure-activity relationships through systematic medicinal chemistry approaches, optimizing lead compounds with improved pharmacokinetic profiles and target selectivity. The integration of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) will provide comprehensive understanding of PPG biosynthesis and regulation, enabling metabolic engineering of production platforms [10] [9]. Clinical validation through well-designed trials remains essential for translating promising preclinical results into approved therapeutics. With advancing research methodologies and growing understanding of their mechanisms, PPGs present significant opportunities for drug development across multiple therapeutic areas, particularly for complex conditions requiring multi-target approaches.

Conclusion

References

- 1. progress on the structure and Research of activity ... phenylpropanoid [pubmed.ncbi.nlm.nih.gov]

- 2. The hydroxytyrosol-typed phenylpropanoidglycosides... | CoLab [colab.ws]

- 3. Synthesis of Some Phenylpropanoid Glycosides (PPGs) ... [pmc.ncbi.nlm.nih.gov]

- 4. (Open Access) Phenylpropanoid and Phenolic Acid... Glycoside [scispace.com]

- 5. Daily dynamics of intermediate metabolite profiles lead to ... [sciencedirect.com]

- 6. Amide and phenylpropanoid from the fruits of Piper... glycosides [link.springer.com]

- 7. Separation and determination of phenylpropanoid ... [sciencedirect.com]

- 8. Extraction and Counter-Current Separation of ... [mdpi.com]

- 9. Iridoid and phenylethanoid/phenylpropanoid metabolite ... [pmc.ncbi.nlm.nih.gov]

- 10. Phenylpropanoids metabolism: recent insight into stress ... [pmc.ncbi.nlm.nih.gov]

Biological Activities and Experimental Data

The table below summarizes the key biological activities of Calceolarioside A and relevant experimental data:

| Biological Activity | Experimental Model/Assay | Key Findings/Results | Effective Concentrations/Doses |

|---|---|---|---|

| Anti-inflammatory & Antinociceptive [1] [2] [3] | Formalin test (mice) | Reduced licking time: ~35% (1st phase), ~75% (2nd phase) | 100 µg/paw (subcutaneous) |

| Carrageenan-induced hyperalgesia (mice) | Significantly reversed thermal hyperalgesia | 50 & 100 µg/paw (subcutaneous) | |

| Zymosan-induced paw edema (mice) | Significant reduction in edema | 50 & 100 µg/paw (subcutaneous) | |

| LPS-stimulated THP-1 human macrophages | Concentration-dependent reduction of IL-6, TNFα, IL-1β | In vitro cell assay | |

| Anti-Ovarian Cancer [4] | Cytotoxicity assay (various cell lines) | Inhibition of cell proliferation | IC₅₀: 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3) |

| Enzyme Inhibition [4] | Tyrosinase inhibitory assay | Inhibition of enzyme activity | IC₅₀: 19.83 µM |

| HMG-CoA reductase inhibitory assay | Inhibition of the rate-limiting enzyme in cholesterol synthesis | IC₅₀: 73.48 µM | |

| Cardioprotective [5] | Adriamycin-induced cytotoxicity in H9c2 cardiomyocytes | Reduced apoptosis and cell death | 40 µM (pre-treatment) |

| Antioxidant [5] | NBT superoxide-scavenging assay | Scavenging of superoxide anion radicals | IC₅₀: 4 µM |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon key findings, here is a summary of critical methodologies from the literature.

Anti-inflammatory Cytokine Assay (from [2] [3])

This protocol details how to assess the effect of this compound on cytokine release in human macrophages.

- Cell Line and Culture: Use THP-1 human monocytic cells, cultured in appropriate medium.

- Cell Stimulation: Differentiate THP-1 cells into macrophages. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

- Compound Treatment: Co-incubate the LPS-stimulated cells with increasing concentrations of this compound.

- Cytotoxicity Pre-check: Assess cell viability (e.g., via MTT assay) prior to experiments. Treatments where viability is >90% are considered non-cytotoxic and suitable.

- Measurement: Collect cell culture supernatant after a specified incubation period (e.g., 24 hours). Quantify the levels of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to manufacturer instructions.

HMG-CoA Reductase Inhibition Assay (from [4])

This spectrophotometric method measures the direct inhibitory activity of this compound on the cholesterol biosynthesis enzyme.

- Reaction Mixture: Prepare a solution containing:

- Potassium phosphate buffer (100 mM, pH 7.4)

- NADPH (400 µM)

- HMG-CoA (400 µM)

- Enzyme Initiation: Start the reaction by adding a small volume (e.g., 2 µL) of HMG-CoA reductase enzyme (0.5–0.75 mg/mL).

- Inhibitor Testing: Include a test condition where the enzyme is pre-mixed with this compound (e.g., 2 µL of test compound).

- Control: Run a control without any inhibitor. Use pravastatin as a baseline positive control.

- Measurement and Analysis: Incubate the reaction at 37°C for 10 minutes. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Calculate the percentage inhibition relative to the control.

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through multiple molecular pathways. The following diagram illustrates its key anti-inflammatory and antioxidant mechanisms:

Key cellular mechanisms of this compound

Research Applications and Potential

Based on its biological profile, this compound has promising research applications:

- Inflammatory and Pain Research: A lead compound for developing new anti-inflammatory and analgesic agents with a potential for reduced side effects [2] [3].

- Cardiotoxicity Mitigation: A protective agent against drug-induced (e.g., Adriamycin) cardiomyopathy in cancer treatment [5].

- Metabolic and Dermatological Applications: A candidate for managing cholesterol levels and a potential active ingredient in cosmec euticals for skin photoprotection [4].

- Oncology Research: A natural scaffold for developing adjuvant therapies against ovarian cancer [4].

Conclusion and Research Synopsis

This compound is a versatile natural product with a compelling multi-target mechanism of action. Its ability to modulate key inflammatory pathways, counteract oxidative stress, and demonstrate efficacy in diverse disease models makes it a valuable candidate for further pharmaceutical development. Future research should focus on in-depth pharmacokinetic studies, in vivo efficacy in higher animal models, and structure-activity relationship (SAR) studies to potentially enhance its potency and selectivity.

References

- 1. This compound, a Phenylpropanoid Glycoside from ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Phenylpropanoid Glycoside from ... [mdpi.com]

- 3. This compound, a Phenylpropanoid Glycoside from ... [pmc.ncbi.nlm.nih.gov]

- 4. Biological Effects of this compound as a Natural ... [link.springer.com]

- 5. Protective effect of calceolarioside on adriamycin-induced ... [sciencedirect.com]

Quantitative Biological Activity Data of Calceolarioside A

The table below summarizes the key quantitative findings on the compound's efficacy across various biological targets.

| Biological Target | Experimental Model / Cell Line | IC₅₀ / Effective Dose | Key Findings |

|---|---|---|---|

| Anti-Ovarian Cancer [1] [2] | ES-2 Ovarian Cancer Cells | 13.50 µM | Potent anti-proliferative activity. |

| UACC-1598 Ovarian Cancer Cells | 9.31 µM | Highest potency among tested cell lines. | |

| NIH-OVCAR-3 Ovarian Cancer Cells | 24.42 µM | Demonstrated activity against a range of ovarian cancers. | |

| Enzyme Inhibition [1] [2] | Tyrosinase Enzyme | 19.83 µM | Significant inhibitory potential. |

| HMG-CoA Reductase Enzyme | 73.48 µM | Moderate inhibitory activity. | |

| Anti-inflammatory & Antinociceptive [3] [4] | Formalin Test (Late Phase) | 100 µg/paw | 75% reduction in pain response (licking time). |

| Carrageenan-induced Hyperalgesia | 50-100 µg/paw | Significant reversal of thermal hyperalgesia. | |

| Zymosan-induced Paw Edema | 50-100 µg/paw | Significant reduction in edema from 1-4 hours. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research, provided for experimental reproducibility.

HMG-CoA Reductase Inhibition Assay [2]

- Principle: Spectrophotometric measurement of NADPH consumption at 340 nm.

- Procedure:

- Prepare a reaction mixture containing 400 µM NADPH, 400 µM HMG-CoA, and 200 µL of potassium phosphate buffer (100 mM, pH 7.4).

- Initiate the reaction by adding 2 µL of HMG-CoA reductase enzyme (0.5–0.75 mg/ml).

- Incubate with or without the test compound (Calceolarioside A) for 10 minutes at 37°C.

- Measure the decrease in absorbance at 340 nm. Pravastatin is used as a positive control.

Tyrosinase Inhibitory Activity Assay [2]

- Principle: Measurement of dopachrome formation from L-DOPA at 492 nm.

- Procedure:

- Incubate the mushroom tyrosinase enzyme (48 U/ml) with various concentrations of this compound in phosphate buffer (20 mM, pH 6.8) for 10 minutes at 25°C.

- Add the substrate, L-DOPA (0.5 mM), and incubate for an additional 20 minutes.

- Measure the absorbance of the resulting dopachrome at 492 nm using a microtiter plate reader.

- Kojic acid is used as a positive control. Results are expressed as the concentration required for 50% inhibition (IC₅₀).

In Vivo Anti-inflammatory and Antinociceptive Models [3] [4]

- Formalin Test: Subcutaneous administration of this compound (10, 50, 100 µg) into the mouse hind paw 30 minutes before formalin injection. The licking/biting activity is recorded in two phases: neurogenic (0-5 min) and inflammatory (15-30 min).

- Carrageenan-induced Thermal Hyperalgesia: Carrageenan is injected to induce inflammation. This compound (10, 50, 100 µg) is administered into the paw 2.5 hours later, and the paw withdrawal latency to a thermal stimulus is measured.

- Zymosan-induced Paw Edema: this compound is injected 30 minutes prior to zymosan. Paw volume is measured plethysmographically from 1 to 24 hours post-zymosan.

Visualizing Key Mechanisms and Workflows

The following diagrams illustrate the primary signaling pathways influenced by this compound and the workflow for its computational analysis.

Diagram 1: Key signaling pathways modulated by this compound, based on mechanisms described in [5] and [3].

Diagram 2: Computational workflow for evaluating this compound's interactions with biological targets, as per [1] [2].

Related Compounds and Research Context

- Calceolarioside E works synergistically with Myconoside to activate the NRF2-mediated antioxidant defense in neutrophils and human keratinocytes, showing potential against skin photoaging [6] [5].

- Calceolarioside B, a separate compound, has been identified as a novel inhibitor of MMP12 (Matrix Metalloproteinase-12), suppressing M2 macrophage polarization and hepatocellular carcinoma (HCC) progression [7]. This highlights the diverse therapeutic potential within this glycoside family.

References

- 1. Anti-Ovarian Cancer, Anti-Tyrosinase, and Anti-HMG-CoA ... [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Effects of this compound as a Natural ... [link.springer.com]

- 3. This compound, a Phenylpropanoid Glycoside from ... [mdpi.com]

- 4. This compound, a Phenylpropanoid Glycoside from ... [pubmed.ncbi.nlm.nih.gov]

- 5. Myconoside and Calceolarioside E Restrain UV-Induced ... [pubmed.ncbi.nlm.nih.gov]

- 6. Biotechnologically-Produced Myconoside and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Calceolarioside B targets MMP12 in the tumor ... [sciencedirect.com]

Comprehensive Technical Guide: Calceolarioside A as a Therapeutic Agent

Introduction and Chemical Profile

Calceolarioside A is a phenylpropanoid glycoside (PPG), a class of acylated glycoconjugates bearing a substituted arylalkyl aglycon, commonly found in various plant species. Its core structure consists of a glucose moiety linked to a 3,4-dihydroxyphenylethyl group (hydroxycinnamic acid derivative), with characteristic acylation on the primary hydroxyl group by a cinnamoyl-derived residue [1] [2]. The compound demonstrates significant potential for drug development due to its multifaceted biological activities and favorable physicochemical properties.

Molecular Formula: C₂₃H₂₆O₁₁ Molecular Weight: 478.44 g/mol CAS Registry Number: 84744-28-5 Purity Availability: Typically ≥98% as a white powder, soluble in DMSO, methanol, and ethanol [2]. Plant Sources: Primarily isolated from various Calceolaria species, Ajuga becumbens Thunb., and is also reported in other plant genera [1] [2].

Documented Pharmacological Activities and Quantitative Data

Extensive in vitro and in vivo studies have revealed that this compound possesses a range of potent biological activities. The table below summarizes the key quantitative data from pharmacological screenings.

Table 1: Quantitative Pharmacological Profile of this compound

| Biological Activity | Experimental Model/Assay | Result / Potency | Citation |

|---|---|---|---|

| Anti-inflammatory | Formalin-induced licking (late phase), 100 µg/paw, s.c. in mice | 75% reduction | [1] [3] |

| Anti-inflammatory | Carrageenan-induced thermal hyperalgesia, 100 µg/paw, s.c. in mice | Significant reversal of hyperalgesia | [1] [3] |

| Anti-inflammatory | Zymosan-induced paw edema, 100 µg/paw, s.c. in mice | Significant reduction in edema (1-4 hours post-injection) | [1] [3] |

| Cytokine Inhibition | LPS-stimulated THP-1 human macrophages | Concentration-dependent reduction of IL-6, TNF-α, and IL-1β | [1] [3] |

| Antioxidant | In vitro radical scavenging assays | IC₅₀ (OH radical): 4.15 ± 0.07 µM; IC₅₀ (total ROS): 40.32 ± 0.09 µM; IC₅₀ (ONOO⁻): 2.26 ± 0.03 µM | [2] |

| Antileishmanial | In vivo L. donovani Ag83 in golden hamsters, 20 mg/kg | 79% and 84% reduction in hepatic and splenic parasite burden, respectively | [2] |

| Platelet Aggregation | Rabbit platelets in vitro | Induced dose-related aggregation; mechanism partly Ca²⁺-dependent | [2] |

Elucidated Mechanisms of Action

The therapeutic potential of this compound is underpinned by its ability to modulate key inflammatory and oxidative stress pathways.

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits a selective, stimulus-dependent anti-inflammatory profile. It does not act on central pain pathways, as it showed no effect in thermal nociception tests (hot plate, tail-flick) upon central administration [1]. Its action is pronounced in inflammatory pain models. The compound significantly inhibits the release of critical pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) from LPS-stimulated human THP-1 macrophages in a concentration-dependent manner [1] [3]. This suppression of cytokine storm is a key mechanism for its anti-inflammatory efficacy. Furthermore, it effectively reduces plasma extravasation and edema formation, as evidenced in the zymosan-induced paw edema model [1].

Figure 1: Proposed anti-inflammatory and antioxidant mechanisms of this compound, involving inhibition of cytokine release and potential activation of the Nrf2 pathway.

Antioxidant and Redox-Modulating Mechanisms

This compound demonstrates potent direct radical scavenging activity, particularly against peroxynitrite (ONOO⁻), hydroxyl radicals (•OH), and other reactive oxygen species (ROS) [2]. While direct evidence for this compound is not available in the search results, its structural analog, Calceolarioside E, has been experimentally proven to be a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) [4] [5]. Activation of the Nrf2/ARE pathway is a fundamental mechanism for enhancing cellular defense against oxidative stress by upregulating the expression of a battery of antioxidant and cytoprotective genes. Given the structural similarities within phenylpropanoid glycosides, this compound may share this valuable mechanism, which represents a significant area for future investigation.

Detailed Experimental Protocols for Key Assays

To facilitate further research and reproducibility, this section outlines detailed methodologies for critical experiments conducted with this compound.

In Vivo Assessment of Antinociceptive and Anti-inflammatory Activity

A. Formalin Test in Mice

- Objective: To evaluate activity against inflammatory and neurogenic pain.

- Animals: Groups of mice (e.g., 6-8 per group).

- Dosing: Administer this compound (e.g., 10, 50, 100 µg in saline) subcutaneously (s.c.) into the dorsal surface of the hind paw. Use a vehicle-treated group as control.

- Induction: 30 minutes post-compound administration, inject 20 µL of 1% formalin solution into the same paw.

- Observation & Data Collection: Record the time the mouse spends licking or biting the injected paw in two phases: the early phase (neurogenic, 0-5 minutes post-formalin) and the late phase (inflammatory, 15-30 minutes post-formalin) [1] [3].

- Analysis: Express data as mean licking time ± SEM. Compare treated groups to the control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

B. Zymosan-Induced Paw Edema in Mice

- Objective: To assess anti-edema effects.

- Animals & Pre-treatment: As described for the formalin test.

- Induction: 30 minutes after this compound or vehicle administration, inject 100 µg of zymosan s.c. into the same paw.

- Measurement: Measure paw volume (e.g., using a plethysmometer) immediately before zymosan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 6, 24 hours).

- Analysis: Calculate the increase in paw volume (edema) relative to baseline for each group and time point. Compare the edema in treated groups versus the control group [1].

In Vitro Cytokine Inhibition Assay in Human Macrophages

- Cell Line and Culture: Use THP-1 human monocytic cells. Maintain cells in recommended medium (e.g., RPMI-1640 with 10% FBS). Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

- Compound Treatment and Stimulation: Pre-treat differentiated macrophages with a range of non-cytotoxic concentrations of this compound for a set period (e.g., 1-2 hours). Subsequently, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include controls (untreated, LPS-only, and vehicle-only).

- Cytokine Measurement: Collect cell culture supernatants after a defined incubation period with LPS (e.g., 24 hours). Quantify the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols [1] [3].

- Cell Viability Assay: Perform a parallel MTT or similar assay to ensure that the observed effects are not due to compound cytotoxicity.

Figure 2: Experimental workflow for evaluating cytokine inhibition in human THP-1 macrophages.

Research Gaps and Future Directions

Despite the promising profile of this compound, several critical research gaps remain to be addressed:

- Human Studies: All current data is pre-clinical. Toxicity, pharmacokinetics (ADME), and efficacy in humans are completely unknown and essential for clinical translation.

- Traditional Use Documentation: A significant literature gap exists regarding the specific traditional uses of plants containing this compound for particular ailments. Ethnobotanical studies are needed to bridge this knowledge.

- Analogue Research: Evidence for other calceolariosides (B, E) suggests broader potential, including antiviral [6] [7], anticancer [8] [9], and Nrf2-activating properties [4] [5]. The extent to which this compound shares these activities requires systematic investigation.

- Synergistic Effects: Research into potential synergistic effects when combined with standard-of-care drugs (e.g., in pain or inflammation management) could open new therapeutic avenues.

References

- 1. This compound, a Phenylpropanoid Glycoside from ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:84744-28-5 - Manufacturer ChemFaces [chemfaces.com]

- 3. This compound, a Phenylpropanoid Glycoside from ... [mdpi.com]

- 4. Biotechnologically-Produced Myconoside and ... [mdpi.com]

- 5. Biotechnologically-Produced Myconoside and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Natural Lead Compounds against ... [pmc.ncbi.nlm.nih.gov]

- 7. Calceolarioside B inhibits SARS-CoV-2 Omicron BA. ... [pmc.ncbi.nlm.nih.gov]

- 8. Biological Effects of this compound as a Natural ... [link.springer.com]

- 9. Calceolarioside B targets MMP12 in the tumor ... [sciencedirect.com]

Biological Activities & Mechanisms of Action

Calceolarioside A demonstrates a range of biological activities relevant to drug development, as summarized in the table below.

| Biological Activity | Observed Effect / Potency | Key Findings / Proposed Mechanism |

|---|---|---|

| Anti-inflammatory [1] | Significant reduction in licking time (35% in 1st phase, 75% in 2nd phase) at 100 µg/paw in formalin test; reduced edema and thermal hyperalgesia. | Concentration-dependent reduction of IL-6, TNFα, and IL-1β pro-inflammatory cytokines in LPS-stimulated THP-1 human macrophages. |

| Antinociceptive [1] | Effective in inflammatory pain models (formalin test, carrageenan-induced hyperalgesia); no effect in central thermal pain models (hot plate, tail flick). | Selective effect on inflammatory-based persistent pain, not acute thermal nociception. |

| Anti-Ovarian Cancer [2] | IC₅₀ values: 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3) across six cell lines. | Molecular docking suggests robust interactions with surface receptors (e.g., Folate receptor, CD44, EGFR) expressed on ovarian cancer cells. |

| Enzyme Inhibition [2] | IC₅₀ of 19.83 µM for Tyrosinase; IC₅₀ of 73.48 µM for HMG-CoA Reductase. | Molecular docking, MM/GBSA calculation, and MD simulation studies confirm stable binding and inhibition. |

| Nrf2 Pathway Activation [3] | Strongly increased Nrf2 intracellular level in bone marrow neutrophils (32 µg/mL). Superior activity compared to control (CDDO-Me). | Activates the KEAP1/Nrf2/ARE pathway, a key regulator of cellular redox balance, indicating therapeutic potential for oxidative stress-related pathologies. |

The following diagram illustrates the central anti-inflammatory and antioxidant mechanisms of action of this compound, as revealed by the studies.

Diagram of the proposed anti-inflammatory and antioxidant molecular mechanisms of this compound.

Natural Sources & Identification

This compound is a phenylpropanoid glycoside that can be sourced from specific plants, which is valuable for natural product isolation and biotechnological production.

- Natural Sources: It has been isolated from various Calceolaria species and the resurrection plant Haberlea rhodopensis [1] [3].

- Structural Identification: While full spectral data for this compound was not provided, one study on related compounds from Forsythia suspense fruits detailed comprehensive structure elucidation using:

- Spectroscopic Methods: UV, IR, ESIMS, 1H-NMR, and 13C-NMR [4].

- Advanced 2D-NMR: HMQC and 1H-1H COSY for assigning proton and carbon signals, and HMBC for establishing connectivity [4].

- Chemical Methods: Acid hydrolysis followed by GC analysis to identify component monosaccharides (e.g., d-glucose and l-rhamnos) [4].

- Chemical Synthesis: A concise total synthesis of the related compound Calceolarioside B has been reported, which involved regioselective acylation and deprotection strategies [5]. This provides a reference for the synthetic accessibility of this compound class.

Research Application Notes

For your work in drug development, here are some practical experimental insights:

- In Vivo Models: The anti-inflammatory and antinociceptive effects were established in murine models, including the formalin test, carrageenan-induced hyperalgesia, and zymosan-induced paw edema [1].

- Cell-Based Assays: Functional activity was confirmed in human cell lines (THP-1 macrophages, various ovarian cancer lines) and primary cells (mouse bone marrow neutrophils) [1] [2] [3].

- Analytical Techniques: LC-MS and NMR are the primary techniques for identifying and quantifying this compound in complex mixtures, such as plant extracts [6].

References

- 1. This compound, a Phenylpropanoid Glycoside from ... [pmc.ncbi.nlm.nih.gov]

- 2. Biological Effects of this compound as a Natural ... [link.springer.com]

- 3. Biotechnologically-Produced Myconoside and ... [mdpi.com]

- 4. New Phenylethanoid Glycosides from the Fruits of ... [pmc.ncbi.nlm.nih.gov]

- 5. Concise total synthesis of acylated phenolic glycosides ... [sciencedirect.com]

- 6. Bioactive Compounds in Waste By-Products from Olive Oil ... [mdpi.com]

Comprehensive Experimental Guide: Assessing In Vitro Anti-inflammatory Activity of Calceolarioside A

Introduction to Calceolarioside A and Anti-inflammatory Assessment

This compound is a phenylpropanoid glycoside naturally occurring in various plant species including Calceolaria spp., Plantago coronopus, and Cassinopsis madagascariensis. This natural compound has recently gained significant research attention due to its promising anti-inflammatory properties and potential therapeutic applications for inflammatory conditions. The compound demonstrates a multi-target mechanism of action, modulating several key inflammatory pathways simultaneously, which makes it particularly interesting for drug development purposes.

This application note provides a comprehensive collection of optimized protocols for evaluating the anti-inflammatory activity of this compound in various in vitro systems. The methodologies outlined here have been validated through peer-reviewed research and cover essential aspects of inflammatory response measurement, including cytokine secretion analysis, inflammatory pathway modulation, and cellular response assessment. These protocols are designed specifically for researchers, scientists, and drug development professionals working in the field of natural product pharmacology and anti-inflammatory drug discovery.

Experimental Overview and Key Findings

The anti-inflammatory activity of this compound has been demonstrated through various experimental approaches, with particular emphasis on its ability to modulate cytokine production in immune cells. Below is a comprehensive summary of the key experimental systems used to evaluate this activity and the principal findings:

Table 1: Summary of Key Experimental Findings for this compound Anti-inflammatory Activity

| Experimental System | Treatment Conditions | Key Measurements | Principal Findings | Reference |

|---|---|---|---|---|

| LPS-stimulated THP-1 human macrophages | This compound (concentration-dependent); LPS 100 ng/mL | IL-6, TNF-α, IL-1β secretion (ELISA) | Concentration-dependent reduction of pro-inflammatory cytokines; Significant inhibition at highest tested concentration | [1] [2] |

| TNF-α/IFN-γ-stimulated HaCaT keratinocytes | This compound (20-40 μM); TNF-α/IFN-γ combination | IL-6, IL-8, RANTES, MDC secretion (ELISA) | Significant inhibition of IL-6 and IL-8 secretion; Reduction of chemokines | [3] |

| Molecular docking studies | Computational analysis | Binding affinity to inflammatory targets | Strong binding to key inflammatory enzymes and receptors | [4] |

The experimental workflow for investigating this compound's anti-inflammatory activity typically follows a logical progression from simple screening assays to more complex mechanistic studies, as illustrated below:

Cell-Based Anti-inflammatory Assay Protocols

LPS-Stimulated THP-1 Macrophage Model

The THP-1 human macrophage model represents a well-established system for evaluating the anti-inflammatory potential of compounds in the context of innate immune responses. This protocol utilizes lipopolysaccharide (LPS) as a potent inducer of inflammation through TLR4 activation.

3.1.1 Materials and Reagents

- THP-1 human monocytic cell line (ATCC TIB-202)

- Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation

- Lipopolysaccharide (LPS) from E. coli (serotype 0111:B4)

- This compound (prepare stock solution in DMSO or culture-grade water)

- Complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin

- Cytokine ELISA kits for human IL-6, TNF-α, and IL-1β

- Cell culture plates (6-well, 12-well, and 96-well formats)

3.1.2 Step-by-Step Protocol

THP-1 Cell Maintenance: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ humidified atmosphere. Maintain cell density between 2 × 10⁵ and 1 × 10⁶ cells/mL.

Macrophage Differentiation:

- Seed THP-1 cells at 5 × 10⁵ cells/mL in appropriate culture plates.

- Differentiate into macrophages using 100 nM PMA for 48 hours.

- After differentiation, replace medium with fresh PMA-free complete RPMI-1640 medium and rest cells for 24 hours.

Cell Viability Assessment:

- Prior to anti-inflammatory assays, determine non-cytotoxic concentrations of this compound using MTT or WST-1 assays.

- Treat differentiated THP-1 macrophages with this compound across a concentration range (e.g., 1-100 μM) for 24 hours.

- Select concentrations maintaining >90% cell viability for subsequent experiments [1].

Inflammation Induction and Compound Treatment:

- Pre-treat differentiated THP-1 macrophages with this compound (concentration range based on viability results) for 1-2 hours.

- Stimulate inflammation by adding LPS at 100 ng/mL final concentration.

- Incubate cells for 18-24 hours at 37°C in 5% CO₂.

Sample Collection and Cytokine Measurement:

- Collect culture supernatants by centrifugation at 300 × g for 5 minutes.

- Store aliquots at -80°C until analysis.

- Measure IL-6, TNF-α, and IL-1β levels using commercial ELISA kits according to manufacturer's protocols.

TNF-α/IFN-γ-Stimulated HaCaT Keratinocyte Model

The HaCaT keratinocyte model is particularly relevant for studying skin inflammation and dermatological applications, providing insights into epidermal immune responses.

3.2.1 Materials and Reagents

- HaCaT immortalized human keratinocyte cell line

- Recombinant human TNF-α and IFN-γ

- This compound (prepare stock solution)

- Complete DMEM medium with 10% FBS and antibiotics

- ELISA kits for human IL-6, IL-8, RANTES, and MDC

- Cell culture plates and necessary labware

3.2.2 Step-by-Step Protocol

Cell Culture and Maintenance:

- Culture HaCaT cells in complete DMEM medium at 37°C in 5% CO₂.

- Passage cells at 80-90% confluence using standard trypsinization procedures.

Cell Viability Testing:

- Seed HaCaT cells in 96-well plates at 1 × 10⁴ cells/well and incubate for 24 hours.

- Treat with this compound across a concentration range (e.g., 10-100 μM) for 24 hours.

- Assess viability using MTT assay to determine non-toxic concentrations (≥80% viability) [3].

Inflammation Induction and Treatment:

- Seed HaCaT cells in appropriate plates and grow to 70-80% confluence.

- Pre-treat with this compound at safe concentrations (e.g., 20 and 40 μM) for 2 hours.

- Stimulate with TNF-α (10-20 ng/mL) and IFN-γ (10-20 ng/mL) combination.

- Incubate for 24 hours at 37°C in 5% CO₂.

Cytokine and Chemokine Analysis:

- Collect culture supernatants and clarify by centrifugation.

- Analyze IL-6, IL-8, RANTES, and MDC levels using specific ELISA kits.

- Consider measuring additional markers like CCL17/TARC and CCL22/MDC for comprehensive chemokine profiling.

Table 2: Cytokine Targets for Anti-inflammatory Assessment of this compound

| Cytokine/Chemokine | Biological Function | Relevant Cell Models | Detection Method |

|---|---|---|---|

| IL-6 | Pro-inflammatory cytokine; Acute phase response | THP-1, HaCaT | ELISA |

| TNF-α | Primary inflammatory mediator; Activates NF-κB | THP-1 | ELISA |

| IL-1β | Pyrogenic cytokine; Innate immunity | THP-1 | ELISA |

| IL-8 (CXCL8) | Neutrophil chemotaxis and activation | HaCaT | ELISA |

| RANTES (CCL5) | Chemoattractant for T cells and macrophages | HaCaT | ELISA |

| MDC (CCL22) | Th2 cell chemotaxis | HaCaT | ELISA |

Mechanistic Studies and Signaling Pathways

Molecular Docking Studies for Target Identification

Molecular docking provides valuable insights into the potential molecular targets of this compound, helping to elucidate its mechanism of action at the atomic level.

4.1.1 Protocol for Computational Analysis

Protein Preparation:

- Retrieve 3D structures of target proteins from Protein Data Bank (relevant anti-inflammatory targets include COX-2, TNF-α, IL-6, and key signaling proteins).

- Process proteins using Schrödinger's Protein Preparation Wizard or similar tools: add hydrogens, assign bond orders, optimize hydrogen bonding, and perform energy minimization.

Ligand Preparation:

- Obtain 2D structure of this compound from PubChem database.

- Generate 3D coordinates and optimize geometry using molecular mechanics force field (MMFF).

- Prepare ligand using LigPrep tool (Schrödinger) or similar: generate possible tautomers, stereoisomers, and protonation states at physiological pH.

Molecular Docking:

- Define binding sites based on known active sites or through site detection tools.

- Generate receptor grids centered on the binding site.

- Perform docking using Glide (Schrödinger) or AutoDock Vina with standard parameters.

- Run 25-50 docking poses per ligand and select based on docking scores and binding mode analysis.

Binding Free Energy Calculations:

- Calculate binding free energies using MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method.

- Use OPLS-2005 force field and VSGB solvation model.

- Apply the formula: ΔGbind = Gcomplex - (Gprotein + Gligand) [4].

Signaling Pathway Analysis

This compound demonstrates activity against multiple inflammatory signaling pathways, which can be investigated through various molecular biology techniques. The following diagram illustrates the key inflammatory signaling pathways modulated by this compound:

4.2.1 Western Blot Analysis for Pathway Investigation

Protein Extraction:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

- Collect supernatant and determine protein concentration using BCA assay.

Electrophoresis and Immunoblotting:

- Separate 20-40 μg of protein by SDS-PAGE (8-12% gels depending on target molecular weight).

- Transfer to PVDF membranes using standard wet transfer systems.

- Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.

Antibody Incubation:

- Incubate with primary antibodies against target proteins overnight at 4°C:

- Phospho-NF-κB p65 (Ser536) and total NF-κB p65

- Phospho-IκBα and total IκBα

- Phospho-p38 MAPK and total p38 MAPK

- Phospho-JAK2 and total JAK2

- Phospho-STAT1 and total STAT1

- Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Incubate with primary antibodies against target proteins overnight at 4°C:

Detection and Analysis:

- Develop blots using enhanced chemiluminescence substrate.

- Image using chemiluminescence detection system.

- Quantify band intensities using ImageJ or similar software.

4.2.2 Nuclear Translocation Assays

Nuclear Fraction Extraction:

- Harvest cells and wash with ice-cold PBS.

- Resuspend in hypotonic buffer and incubate on ice for 15 minutes.

- Add NP-40 detergent, vortex, and centrifuge at 12,000 × g for 30 seconds.

- Collect cytoplasmic fraction (supernatant).

- Wash nuclear pellet and resuspend in high-salt nuclear extraction buffer.

- Rotate at 4°C for 30 minutes, then centrifuge at 12,000 × g for 10 minutes.

- Collect nuclear fraction (supernatant).

Transcription Factor Activity Assay:

- Measure NF-κB p65 DNA-binding activity using ELISA-based transcription factor assay kits.

- Follow manufacturer's protocol for nuclear extract preparation and binding reactions.

- Measure absorbance and calculate relative binding activity.

Data Analysis and Interpretation

Statistical Analysis and Quality Control

- Perform all experiments in triplicate with at least three biological replicates.

- Express data as mean ± standard deviation (SD) or standard error of the mean (SEM).

- Use one-way ANOVA with appropriate post-hoc tests for multiple comparisons.

- Consider p-values < 0.05 as statistically significant.

- Include positive controls in all experiments (e.g., dexamethasone for cytokine inhibition, known inhibitors for specific pathways).

- Determine IC₅₀ values for cytokine inhibition using non-linear regression analysis of concentration-response data.

Troubleshooting and Optimization Guidelines

- High background cytokine levels: Ensure proper washing techniques; include appropriate negative controls without stimulation; check reagent specificity.

- Variable results between replicates: Use consistent cell passage numbers; maintain uniform differentiation protocols; standardize stimulation conditions.

- Low signal in detection assays: Check reagent expiration dates; optimize antibody concentrations; verify proper storage of standards and samples.

- Cytotoxicity issues: Re-evaluate compound solubility; consider alternative solvents with lower toxicity; reduce treatment duration if possible.

Conclusion

The protocols outlined in this application note provide comprehensive methodologies for evaluating the in vitro anti-inflammatory activity of this compound. The compound has demonstrated significant potential through its ability to modulate multiple inflammatory mediators and interfere with key signaling pathways. The combination of cell-based assays, molecular docking studies, and signaling pathway analysis offers a robust framework for thorough investigation of its mechanism of action.

Researchers should consider integrating these approaches to build a complete profile of this compound's anti-inflammatory properties, which appears to involve multi-target activity rather than single-pathway inhibition. This comprehensive characterization is essential for advancing natural products like this compound through the drug development pipeline and understanding their therapeutic potential for inflammatory conditions.

References

- 1. This compound, a Phenylpropanoid Glycoside from ... [mdpi.com]

- 2. This compound, a Phenylpropanoid Glycoside from ... [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Compounds Isolated from ... [pmc.ncbi.nlm.nih.gov]

- 4. Biological Effects of this compound as a Natural ... [link.springer.com]

Comprehensive Application Notes & Protocols: Evaluation of Calceolarioside A in Carrageenan-Induced Hyperalgesia Models

Introduction to Calceolarioside A and Study Background

This compound is a phenylpropanoid glycoside naturally occurring in various Calceolaria plant species, which has recently emerged as a promising natural-derived compound with significant pharmacological potential. This compound belongs to a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory properties [1] [2]. The investigation of this compound is particularly timely given the limitations of current anti-inflammatory therapies, including the serious adverse effects associated with prolonged use of nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, such as gastrointestinal, cardiovascular, and renal toxicities [1] [3]. The search for safer alternatives has intensified interest in plant-derived molecules that modulate key inflammatory mediators while offering favorable safety profiles.

The research supporting these application notes demonstrates that this compound exhibits selective and stimulus-dependent antinociceptive and anti-inflammatory effects, with particularly promising activity in models of inflammatory pain [1] [2]. Unlike conventional NSAIDs that inhibit cyclooxygenase (COX) enzymes, this compound appears to work through a multimodal mechanism involving suppression of pro-inflammatory cytokines, which may explain its favorable efficacy in inflammatory hyperalgesia models without significant effects on acute thermal nociception [1]. This profile makes it an excellent candidate for further investigation as a potential therapeutic agent for inflammatory pain conditions.

Experimental Findings and Quantitative Results

Summary of Antinociceptive and Anti-Inflammatory Effects

The efficacy of this compound has been systematically evaluated across multiple preclinical models of nociception and inflammation. The research demonstrates that this compound produces dose-dependent antinociceptive effects in inflammatory pain models while showing no significant activity in models of acute thermal nociception, indicating its selective action on inflammatory-mediated pain pathways [1] [2]. In the formalin test, which represents an inflammatory-based persistent pain model, this compound at the highest dose tested (100 μg/paw) reduced licking activity by 35% in the first phase and by 75% in the second phase of the test, suggesting potent activity against both direct chemical stimulation and subsequent inflammatory mediation [1].

The anti-inflammatory properties of this compound were further confirmed in the zymosan-induced paw edema model, where administration at 50 and 100 μg/paw resulted in a significant reduction in edema from 1 to 4 hours after zymosan administration [1] [3]. Most notably, in carrageenan-induced thermal hyperalgesia, this compound demonstrated a significant reversal of established hyperalgesia at both 50 and 100 μg/paw doses [1]. This effect is particularly relevant as carrageenan-induced hyperalgesia is a well-characterized model of inflammatory pain that shares common mechanisms with human inflammatory pain conditions, including prostaglandin-mediated sensitization and cytokine involvement [4].

Table 1: Antinociceptive Effects of this compound in Animal Models

| Experimental Model | Dose Administration | Treatment Effects | Statistical Significance |

|---|---|---|---|

| Hot Plate Test (acute thermal nociception) | 1, 5, 10 μg (intracerebroventricular) | No modification of behavioral response | Not significant |

| Tail Flick Test (acute thermal nociception) | 1, 5, 10 μg (intracerebroventricular) | No modification of behavioral response | Not significant |

| Formalin Test (early phase) | 100 μg/paw (subcutaneous) | 35% reduction in licking time | Significant |

| Formalin Test (late phase) | 100 μg/paw (subcutaneous) | 75% reduction in licking time | Significant |

| Carrageenan-induced Thermal Hyperalgesia | 50, 100 μg/paw (subcutaneous) | Significant reversal of hyperalgesia | Significant at 3-4 hours post-carrageenan |

Table 2: Anti-inflammatory Effects of this compound

| Inflammation Model | Dose Administration | Treatment Effects | Key Measurements |

|---|---|---|---|

| Zymosan-induced Paw Edema | 50, 100 μg/paw (subcutaneous) | Significant reduction in edema | Edema inhibition from 1-4 hours after zymosan |

| LPS-stimulated Cytokine Release (THP-1 cells) | Concentration-dependent (in vitro) | Reduced IL-6, TNFα, IL-1β | Concentration-dependent inhibition |

| Cell Viability Assessment (THP-1 cells) | Various concentrations | >90% cell viability | Confirmed non-cytotoxic concentrations |

In Vitro Immunomodulatory Effects

Beyond the in vivo models, this compound has demonstrated significant immunomodulatory capacity in human macrophage cultures. When tested on LPS-stimulated THP-1 cells (a human monocytic cell line that differentiates into macrophage-like cells), this compound produced a concentration-dependent reduction in the release of key pro-inflammatory cytokines, including IL-6, TNFα, and IL-1β [1] [2] [3]. This cytokine-suppressing effect occurred at non-cytotoxic concentrations (maintaining >90% cell viability), indicating a specific pharmacological action rather than general cytotoxicity [1]. Importantly, this compound did not affect the production of these cytokines in unstimulated THP-1 cells, suggesting that it modulates activated inflammatory pathways rather than baseline macrophage function.

The suppression of these particular cytokines is highly relevant to inflammatory pain conditions, as TNFα, IL-1β, and IL-6 are established key mediators of inflammatory sensitization and pain pathogenesis. These cytokines contribute directly to nociceptor sensitization, increased prostaglandin production, and enhanced pain signaling [1]. The ability of this compound to simultaneously target multiple cytokine pathways suggests a broad-spectrum anti-inflammatory mechanism that may be advantageous for controlling complex inflammatory cascades involved in chronic pain conditions. This in vitro profile provides mechanistic insight into the compound's observed efficacy in animal models of inflammatory hyperalgesia and supports its potential as a multi-target anti-inflammatory agent.

Detailed Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia Model

The carrageenan-induced thermal hyperalgesia model is a well-established method for evaluating potential analgesic compounds and represents a translational inflammatory pain model with good predictive validity for clinical efficacy [4]. The protocol begins with the administration of lambda-carrageenan (1-3% solution in saline) via subcutaneous injection into the plantar surface of the rodent hind paw, using a volume of 20-50 μL depending on the animal's size [1] [4]. Following carrageenan injection, animals develop progressive inflammatory hyperalgesia that peaks between 3-4 hours post-injection, characterized by reduced paw withdrawal latency in response to a thermal stimulus.

To evaluate test compounds like this compound, the substance is administered subcutaneously into the same hind paw 2.5 hours after carrageenan injection, at the onset of established hyperalgesia [1]. The assessment of thermal hyperalgesia is typically performed using the Hargreaves method or similar radiant heat apparatus, which measures paw withdrawal latency in seconds. Baseline measurements are taken prior to carrageenan administration, with follow-up measurements at 3 and 4 hours after carrageenan injection (which corresponds to 0.5 and 1.5 hours after test compound administration) [1]. The experimental readout is the paw withdrawal latency, with significant increases in withdrawal latency indicating reversal of hyperalgesia. Data are analyzed using ANOVA with post-hoc tests, comparing treatment groups to both baseline values and carrageenan-only control groups.

Zymosan-Induced Paw Edema Protocol

The zymosan-induced paw edema model provides a robust method for assessing acute anti-inflammatory activity of test compounds [1]. The protocol involves preparing a zymosan suspension (1-2% in saline) and administering it via subcutaneous injection into the rodent hind paw (50-100 μL volume). Zymosan, derived from yeast cell walls, acts through multiple pattern recognition receptors including Toll-like receptors and complement receptors to initiate a sterile inflammatory response characterized by vasodilation, increased vascular permeability, and cellular infiltration.

To evaluate test compounds, this compound is administered subcutaneously into the same hind paw 30 minutes prior to zymosan injection [1]. Paw volume or thickness is measured using a plethysmometer or caliper at baseline and then at regular intervals (1, 2, 3, 4, and 24 hours) after zymosan administration. The edema formation is calculated as the percentage increase in paw volume compared to baseline. The anti-inflammatory effect is determined by comparing the reduction in paw edema between treatment groups and vehicle controls. Data are typically expressed as percent inhibition of edema relative to the control group and analyzed using repeated measures ANOVA. This model allows for the assessment of both preventive and therapeutic effects on inflammatory processes.

In Vitro Cytokine Modulation Assay

The immunomodulatory effects of this compound can be quantitatively assessed using an in vitro cytokine modulation assay with human THP-1 cells [1]. The protocol begins with maintaining THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol (50 μM), and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA; 100 nM) for 48 hours, followed by a 24-hour rest period in PMA-free medium.